5-Bromo-7-methyl-1H-indole-2,3-dione
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-7-methyl-1H-indole-2,3-dione often involves condensation reactions under reflux conditions, as demonstrated in the creation of related bromo-indole derivatives. These syntheses typically yield the compounds in good to very good yields and can involve various starting materials and reaction conditions tailored to the desired indole dione derivatives (Barakat et al., 2017).
Molecular Structure Analysis
Molecular and crystal structure analyses of compounds within the indole dione family, including 5-Bromo-7-methyl-1H-indole-2,3-dione analogs, utilize techniques like X-ray single crystal diffraction. These analyses reveal details about the molecular geometry, isomer formation, and molecular interactions, such as hydrogen bonding and π-π stacking interactions, which contribute to the stability and physical properties of the compounds (Karalı, 2021).
Chemical Reactions and Properties
Indole diones participate in various chemical reactions, forming different derivatives and exhibiting diverse reactivities based on their molecular structures. The presence of bromine and methyl groups in compounds like 5-Bromo-7-methyl-1H-indole-2,3-dione can influence their reactivity patterns, allowing for further functionalization and transformation into other chemical entities, as seen in studies on related bromo-indole compounds (Oda et al., 1977).
Physical Properties Analysis
The physical properties of bromo-methyl-indole diones, including solubility, melting points, and thermal stability, are significant for their practical applications and handling. These properties can be influenced by the molecular structure and intermolecular interactions present in the crystal form of the compounds. The detailed analysis of these properties is essential for understanding the material's behavior in different environments and applications (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Bromo-7-methyl-1H-indole-2,3-dione, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and its behavior in organic synthesis, are dictated by the indole core and substituent effects. Studies on similar compounds help elucidate these characteristics, shedding light on the reactivity patterns and potential applications of these molecules in chemical synthesis and beyond (Parrick et al., 1989).
Scientific Research Applications
Synthesis of Derivatives
5-Bromo-7-methyl-1H-indole-2,3-dione serves as a precursor in the synthesis of various indole derivatives. A study by Parrick et al. (1989) details the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful intermediates in synthesizing indole-2,3-diones (Parrick, Yahya, Ijaz, & Yizun, 1989).
Antimicrobial Activity
The compound shows promise in antimicrobial applications. Mageed et al. (2021) evaluated the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, which includes 1H-indole-2,3-dione derivatives. These derivatives exhibited significant antibacterial activity (Mageed, El- Ezabi, & Khaled, 2021).
Future Directions
The future directions for the research on 5-Bromo-7-methyl-1H-indole-2,3-dione could include exploring its potential biological activities and developing new synthetic methods for its derivatives . Further studies could also focus on elucidating its mechanism of action and investigating its safety profile .
properties
IUPAC Name |
5-bromo-7-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAKNSGKOICIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337461 | |
Record name | 5-Bromo-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methyl-1H-indole-2,3-dione | |
CAS RN |
77395-10-9 | |
Record name | 5-Bromo-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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